2-(Hydroxymethyl)-3,3-dimethylbutanoic acid
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Overview
Description
2-(Hydroxymethyl)-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a colorless crystalline solid that is soluble in water and most organic solvents . This compound is of interest due to its unique structure, which includes a hydroxymethyl group and a dimethylbutanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3,3-dimethylbutanoic acid typically involves the hydroxymethylation of 3,3-dimethylbutanoic acid. This can be achieved by reacting 3,3-dimethylbutanoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-3,3-dimethylbutanoic acid.
Reduction: 2-(Hydroxymethyl)-3,3-dimethylbutanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-3,3-dimethylbutanoic acid involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form salts and esters, further expanding its range of applications .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-3,3-dimethylbutanol: Similar structure but with an alcohol group instead of a carboxylic acid.
3,3-Dimethylbutanoic acid: Lacks the hydroxymethyl group.
2-(Carboxymethyl)-3,3-dimethylbutanoic acid: An oxidized form of the compound.
Uniqueness
2-(Hydroxymethyl)-3,3-dimethylbutanoic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
2-(hydroxymethyl)-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)5(4-8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXMGVWXKGFZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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